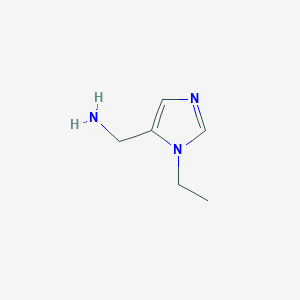

(1-ethyl-1H-imidazol-5-yl)methanamine

描述

(1-Ethyl-1H-imidazol-5-yl)methanamine is a substituted imidazole derivative with the molecular formula C₆H₁₁N₃ (molecular weight: 125.18 g/mol). Its structure consists of an imidazole ring substituted with an ethyl group at the 1-position and an aminomethyl group at the 5-position. Key identifiers include:

- SMILES: CCN1C=NC=C1CN

- InChIKey: JMVGTUJLDTZQFC-UHFFFAOYSA-N

- Synonyms: (3-Ethylimidazol-4-yl)methanamine .

The compound is of interest in medicinal chemistry due to the imidazole scaffold’s prevalence in bioactive molecules. Its dihydrochloride salt (1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride) is commercially available (Mol. weight: 193.60 g/mol), suggesting enhanced solubility for synthetic applications .

属性

IUPAC Name |

(3-ethylimidazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVGTUJLDTZQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177278-56-6 | |

| Record name | (1-ethyl-1H-imidazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with ethyl halides, followed by the introduction of the methanamine group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, allowing it to react with the ethyl halide. The resulting intermediate can then be treated with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

(1-ethyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

科学研究应用

Chemistry

- Building Block for Synthesis:

(1-ethyl-1H-imidazol-5-yl)methanamine serves as a precursor for synthesizing more complex imidazole derivatives. Its unique structure allows for diverse chemical modifications which are essential in developing new materials and compounds .

Biology

- Ligand in Coordination Chemistry:

The compound is investigated for its ability to form coordination complexes with metal ions. These complexes can mimic the active sites of metalloenzymes, providing insights into enzyme mechanisms. This interaction is crucial for understanding biochemical pathways and developing biomimetic catalysts.

Medicine

- Pharmacological Potential:

Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

- Applications in Agrochemicals and Dyes:

The stability and reactivity of this compound make it suitable for producing agrochemicals and dyes. It is utilized as an intermediate in synthesizing functional materials with specific properties, such as corrosion inhibitors.

作用机制

The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate the function of enzymes or receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Imidazole Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position: The 5-aminomethyl group in the target compound may favor hydrogen bonding in biological targets compared to 4-substituted analogs .

- Alkyl vs. Aryl Groups : Ethyl substitution (target compound) balances lipophilicity and steric effects, whereas phenyl derivatives (e.g., 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine) improve target affinity but may reduce solubility .

Heterocyclic Variants

Table 2: Heterocycle-Modified Analogs

Key Observations:

- Imidazole vs. Pyrazole : Pyrazole analogs exhibit lower basicity (pKa ~1–2 vs. imidazole’s ~6–7), affecting ionization and membrane permeability .

- Benzimidazole Derivatives : The fused benzene ring in benzimidazoles (e.g., N-(1H-Benzimidazol-2-yl)-1-phenylmethanamine) increases rigidity and binding to aromatic enzyme pockets .

生物活性

Overview

(1-ethyl-1H-imidazol-5-yl)methanamine is a compound belonging to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is investigated for potential therapeutic applications including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features an ethyl group at the nitrogen atom in position 1 and a methanamine group at position 5 of the imidazole ring. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications in pharmaceuticals and materials science .

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with metal ions or proteins. This interaction can modulate the activity of enzymes or receptors through non-covalent interactions such as hydrogen bonding, which is critical in influencing various biological pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of imidazole derivatives, including this compound. For instance, related compounds have shown weak inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to as low as 0.25 µg/mL for more potent analogues . This suggests potential for further development in combating resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds with similar structures have demonstrated moderate to high cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and cervical cancer cells. For example, certain derivatives exhibited IC50 values as low as 2.38 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Antimicrobial Screening

A screening campaign identified several imidazole derivatives with promising anti-MRSA activity. The study highlighted the importance of structural modifications in enhancing biological efficacy while maintaining low cytotoxicity levels .

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| Compound A | 16 | Non-toxic |

| Compound B | ≤0.25 | Non-toxic |

Case Study 2: Anticancer Evaluation

In a study focused on anticancer activity, various derivatives were tested against HEPG2 cell lines. The results indicated that compounds with specific substituents at defined positions on the imidazole ring exhibited enhanced cytotoxic effects.

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Compound C | 2.38 | Doxorubicin 0.24 |

| Compound D | 3.77 | Doxorubicin 0.24 |

常见问题

Q. What are the common synthetic routes for (1-ethyl-1H-imidazol-5-yl)methanamine, and what experimental conditions optimize yield?

Methodological Answer:

- Nucleophilic Substitution : React 1-ethyl-1H-imidazole-5-carbaldehyde with ammonia or a protected amine under reductive amination conditions. Use sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C for 12–24 hours .

- Base-Promoted Cyclization : Adapt methodologies for imidazole derivatives, such as reacting amidines with ketones in the presence of K2CO3 or NaOH in DMF at 80–100°C .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH2Cl2/MeOH gradients) to isolate the compound.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm the imidazole ring substitution pattern and ethyl/methanamine side chains (e.g., δ 7.4–7.6 ppm for imidazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 140.12 for the free base) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement. Collect data at 100–150 K and validate structures with CCDC deposition (e.g., referencing CCDC 1017138 for analogous imidazolones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs.

- Orthogonal Assays : Combine receptor-binding studies (e.g., H2/H4 histamine receptor assays) with functional assays (cAMP modulation) to confirm target specificity .

- Data Triangulation : Cross-reference crystallographic data (e.g., hydrogen-bonding interactions) with computational docking results to validate binding modes .

Q. What strategies are effective in elucidating the compound’s interaction with biological targets?

Methodological Answer:

- Mutagenesis Studies : Replace key residues in histamine receptor binding pockets (e.g., Asp98 in H2R) to assess the compound’s binding affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate between covalent and non-covalent interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to analyze stability and conformational changes .

Q. How should researchers design experiments to assess the compound’s stability under various conditions?

Methodological Answer:

- Stress Testing : Expose the compound to thermal (40–80°C), oxidative (H2O2), and hydrolytic (pH 1–13) conditions for 1–7 days.

- Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to track degradation products. Pair with TGA/DSC to study thermal decomposition .

- Light Sensitivity : Conduct accelerated photostability studies under ICH Q1B guidelines (UV/Vis light, 1.2 million lux hours).

Q. What computational methods predict the compound’s reactivity and guide synthetic modifications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .

- Retrosynthetic Analysis : Employ AI-driven tools (e.g., Template_relevance Pistachio) to propose feasible routes for derivatives like 5-nitro or carboxylate analogs .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) with biological activity using partial least squares regression.

Data Contradiction Analysis Framework

Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

Resolution Workflow :

Replicate Experiments : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry .

Control Variables : Standardize temperature (25°C) and ionic strength.

Cross-Validate : Compare with computational solubility predictions (e.g., COSMO-RS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。